N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process may start with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the dimethylphenyl and methoxyphenyl groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole and pyrrole derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N5O2S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-16-9-10-20(17(2)13-16)24-21(29)15-31-23-26-25-22(28(23)27-11-4-5-12-27)18-7-6-8-19(14-18)30-3/h4-14H,15H2,1-3H3,(H,24,29) |
InChI Key |
PSJJOPUCYJAUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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